molecular formula C22H22FN5O2S B2556143 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-51-3

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2556143
CAS RN: 868220-51-3
M. Wt: 439.51
InChI Key: HZGAWOUTJABEQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and various types of chemical reactions . For instance, the precursor of a related compound was obtained through a four-step synthetic approach, involving the introduction of a trimethylstannyl leaving group by displacement of iodine using palladium catalysis and hexamethyldistannane in an inert solvent .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is used. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Scientific Research Applications

Antimicrobial Activities

Research has identified compounds with structural similarities to "5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" that exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial effectiveness, showing moderate to good activities against various microorganisms (Bektaş et al., 2007), (Başoğlu et al., 2013). These studies underscore the potential of such compounds in developing new antimicrobial agents.

Cancer Research

The compound's structural framework has been explored in cancer research, particularly in molecular docking studies to investigate its anti-cancer properties. For example, benzimidazole derivatives bearing 1,2,4-triazole were studied for their EGFR inhibitory activity, indicating potential anti-cancer applications (Karayel, 2021). These findings suggest that modifications of the core structure could lead to effective cancer therapeutics.

Neuroscience Research

In neuroscience, the analogs of the compound have been evaluated as antagonists for specific receptors, indicating their utility in studying neurological functions and disorders. For example, compounds with structural similarities have shown potent 5-HT2 antagonist activity, relevant in the context of neurological diseases and conditions (Watanabe et al., 1992). This research avenue is promising for the development of novel treatments for neurological disorders.

Mechanism of Action

Future Directions

Future research could involve further exploration of the biological activities of this compound and related compounds, as well as their potential applications in areas such as medicine and pharmacology . For instance, related compounds have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-30-18-4-2-3-15(13-18)19(20-21(29)28-22(31-20)24-14-25-28)27-11-9-26(10-12-27)17-7-5-16(23)6-8-17/h2-8,13-14,19,29H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGAWOUTJABEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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